molecular formula C14H15FN2O B2503075 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane CAS No. 2310147-69-2

8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane

Cat. No.: B2503075
CAS No.: 2310147-69-2
M. Wt: 246.285
InChI Key: FCXPKWWEQPCSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a high-purity chemical reagent designed for pharmaceutical research and development. This compound is built upon the 8-azabicyclo[3.2.1]octane scaffold, a core structure recognized for its significant presence in medicinal chemistry and its relevance in the synthesis of tropane alkaloids . The strategic incorporation of the 5-fluoropyridine-3-carbonyl moiety and the methylidene group at the 3-position creates a sophisticated molecular architecture intended to enhance binding specificity and modulate interactions with biological targets. The 8-azabicyclo[3.2.1]octane framework is a privileged structure in neuroscience and pharmacology. Analogs of this scaffold have demonstrated potent antagonistic activity against muscarinic cholinergic receptors, making them valuable tools for studying the central nervous system . Furthermore, this core structure is under investigation for its potential in oncology research, with some derivatives exhibiting cytotoxic properties and selective toxicity towards malignant cells over normal human cell lines . The specific substitution pattern on this compound suggests potential application as a key intermediate or precursor in the development of novel therapeutic agents, including TRPC6 channel inhibitors for renal and neurological diseases , or as a structural motif for molecular imaging probes . This product is provided For Research Use Only (RUO). It is strictly intended for laboratory research purposes and is not classified as a drug, cosmetic, or for diagnostic use. It is not intended for human consumption or administration under any circumstances. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-9-4-12-2-3-13(5-9)17(12)14(18)10-6-11(15)8-16-7-10/h6-8,12-13H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXPKWWEQPCSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane with structurally related derivatives:

Compound Name Substituents Key Features Biological Activity/Application Reference
Target Compound
This compound
8: 5-Fluoropyridine-3-carbonyl
3: Methylidene
Fluorine enhances metabolic stability; methylidene increases rigidity. Hypothesized CNS activity (e.g., dopamine/serotonin transporter modulation) based on SAR studies .
3-(Pyridin-2-ylsulfonyl)-N-(4-trifluoromethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide 8: Carboxamide with sulfonylpyridine
3: Unsubstituted
Sulfonyl and trifluoromethyl groups improve solubility and target affinity. Insecticidal activity via acetylcholinesterase inhibition .
8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane 8: Methyl
3: Trifluoromethylpyridinyloxy
Trifluoromethyl and ether linkage enhance lipophilicity. Potential sedative or antiparasitic applications .
8-(Cyclopropylmethyl)-3-diarylmethoxyethylidenyl-8-azabicyclo[3.2.1]octane 8: Cyclopropylmethyl
3: Diarylmethoxyethylidenyl
Cyclopropylmethyl enhances SERT/DAT selectivity. High affinity for serotonin transporters (SERT) in neuropharmacology studies .
3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane 8: 3-Fluoropyridine-4-carbonyl
3: Fluorine
Dual fluorine atoms increase electronegativity and binding precision. Exploratory studies for kinase inhibition or antimicrobial activity .

Key Comparative Insights

Substituent-Driven Activity: Fluorinated Groups: The target compound’s 5-fluoropyridine moiety may enhance metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., diarylmethoxyethylidenyl derivatives) . Methylidene vs.

Synthetic Accessibility :

  • The target compound’s fluoropyridine-carbonyl group likely requires specialized coupling reagents (e.g., HATU or EDCI), whereas diarylmethoxyethylidenyl derivatives are synthesized via 1,3-dipolar cycloaddition .

Biological Target Profiles: Neurotransmitter Transporters: Cyclopropylmethyl-substituted analogs (e.g., 8-cyclopropylmethyl derivatives) show high SERT/DAT selectivity, while the target compound’s fluoropyridine group may shift activity toward norepinephrine transporters (NET) . Insecticidal vs. CNS Activity: Sulfonylcarboxamide derivatives (e.g., 3-(pyridin-2-ylsulfonyl)-N-aryl compounds) are optimized for insecticidal use, contrasting with the target compound’s CNS focus .

Research Findings and Data

Physicochemical Properties

Property Target Compound 8-Cyclopropylmethyl Analog 3-(Pyridin-2-ylsulfonyl) Derivative
Molecular Weight ~350 g/mol (estimated) 439.45 g/mol 373.4 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) 3.1 2.8
Solubility Low (fluoropyridine reduces polarity) Moderate (cyclopropylmethyl enhances) Low (sulfonyl group)

Biological Activity

The compound 8-(5-Fluoropyridine-3-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane class, which has garnered attention for its potential pharmacological applications, particularly as a monoamine reuptake inhibitor. This article delves into its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14FN2O\text{C}_{13}\text{H}_{14}\text{FN}_2\text{O}

This compound features a bicyclic structure that is characteristic of many biologically active molecules, allowing for specific interactions with biological targets.

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane class act primarily as monoamine reuptake inhibitors . These compounds inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in treating various neuropsychiatric disorders including depression and anxiety . The inhibition mechanism is primarily mediated through binding to transporter proteins in the central nervous system.

Antidepressant Effects

The biological activity of this compound has been linked to its potential antidepressant effects. It has shown promise in preclinical models for alleviating symptoms associated with mood disorders .

Kappa Opioid Receptor Antagonism

A related study on 8-azabicyclo[3.2.1]octane derivatives demonstrated their efficacy as kappa opioid receptor antagonists . Modifications in the chemical structure led to enhanced selectivity and potency, suggesting that similar modifications could be applied to the compound to optimize its pharmacological profile .

Study on Monoamine Reuptake Inhibition

A notable study investigated the structure-activity relationship (SAR) of various 8-azabicyclo[3.2.1]octane derivatives, revealing that certain modifications significantly enhanced their ability to inhibit monoamine transporters in vitro . The findings suggest that fine-tuning the substituents on the bicyclic core can lead to compounds with improved therapeutic profiles.

Clinical Implications

Clinical implications of these findings indicate that compounds like this compound could be developed further for therapeutic use in treating depression, anxiety disorders, and possibly other conditions responsive to monoamine modulation.

Data Tables

Parameter Value
Molecular FormulaC₁₃H₁₄FN₂O
Molecular Weight234.26 g/mol
Target ReceptorsSerotonin Transporter, Dopamine Transporter
Inhibition TypeMonoamine Reuptake Inhibition
Potential ApplicationsAntidepressant, Anxiolytic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.